2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)-
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Overview
Description
2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- is a complex organic compound with a unique structure that combines elements of cyclohexadienone and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- typically involves multi-step organic reactions. One common method involves the condensation of 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- with cyclohexadienone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclohexadienone derivatives.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 3,5-Diethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine
Uniqueness
2,5-Cyclohexadien-1-one, 3,5-diethyl-4-(1-methyl-4(1H)-pyridinylidene)- is unique due to its specific structural features that combine elements of cyclohexadienone and pyridine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
906623-45-8 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
3,5-diethyl-4-(1-methylpyridin-4-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H19NO/c1-4-12-10-15(18)11-13(5-2)16(12)14-6-8-17(3)9-7-14/h6-11H,4-5H2,1-3H3 |
InChI Key |
SSMMHIIUVBHELV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C=C(C1=C2C=CN(C=C2)C)CC |
Origin of Product |
United States |
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